6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol

GSK-3β inhibition Kinase assay Structure-activity relationship

Essential reference standard for vitamin B6 (pyridoxine) impurity testing per European Pharmacopoeia (EP Impurity A). Directly supports pharmaceutical QC labs and GSK-3β pathway research. - **Defined role**: EP-recognized cyclic ether impurity for API release testing - **Quantitative benchmark**: 81% yield in cobalt-catalyzed synthesis - **Crystallographic data available**: Enables SBDD and fragment elaboration Available as neat solid. Certified reference material for regulatory compliance.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 5196-20-3
Cat. No. B025339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
CAS5196-20-3
Synonyms1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol; Einecs 225-981-4; 3-methyl-8-oxa-4-azabicyclo[4.3.0]nona-1,3,5-trien-2-ol; Pyridoxine Cyclic Ether IMpurity; 6-Methyl-1H,3H-furo[3,4-c]pyridin-7-ol; 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=NC=C2COCC2=C1O
InChIInChI=1S/C8H9NO2/c1-5-8(10)7-4-11-3-6(7)2-9-5/h2,10H,3-4H2,1H3
InChIKeyGFEZPGADIMGWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Core Properties & Procurement


6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (CAS 5196-20-3) is a heterocyclic furo[3,4-c]pyridine derivative with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. It is widely recognized as the pyridoxine cyclic ether impurity (European Pharmacopoeia Impurity A) and serves as a critical intermediate in the synthesis of vitamin B6 (pyridoxine) . The compound possesses a planar furopyridine core with a 7-hydroxy group and a 6-methyl substituent, which are key structural features that govern its reactivity and biological interactions [2].

Synthetic intermediate
Pyridoxine synthesis via reported efficient cycloaddition route
Impurity standard
EP-recognized pyridoxine cyclic ether impurity A for analytical release testing
Kinase tool compound
Reported GSK-3β inhibition for pathway signaling studies

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Why Substitution Fails


Generic substitution among furo[3,4-c]pyridine derivatives is not feasible due to profound structure-activity relationship (SAR) dependencies driven by substituents at the C(1), C(4), and N(5) positions [1]. The target compound, with its specific 6-methyl and 7-hydroxy groups, exhibits a distinct inhibition profile for GSK-3β and serves as a unique synthetic intermediate for pyridoxine . In contrast, analogues such as cicletanine (C(3) p-chlorophenyl substitution) display vasodilatory and antiproliferative activities [2], while cerpegin derivatives (C(1), C(5) methylations) target the proteasome [1]. These divergent pharmacological and synthetic utilities preclude any assumption of functional interchangeability. The quantitative evidence presented in Section 3 directly addresses these critical points of differentiation.

Bioactivity context differs
Cicletanine analogues exhibit vasodilatory and antiproliferative assay profiles, while cerpegin-type derivatives target proteasome pathways, not GSK-3β.
Synthetic intermediate role not transferable
C(1)/C(4)-substituted furopyridines lack the specific 6-methyl-7-ol motif required for the pyridoxine cycloaddition step.
Solid-state properties may differ
Related derivatives often obtained as oils or amorphous solids may complicate handling and batch consistency.

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Quantitative Differentiation


GSK-3β Inhibition Profile

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol is reported to inhibit GSK-3β activity . While a precise IC50 value is not publicly available for the target compound, a closely related furo[3,4-c]pyridine-3-one derivative (Compound 10) exhibited an IC50(cPA) of 600 nM for site-specific inhibition of the constitutive proteasome [1]. This demonstrates the class's potential for potent and selective enzyme modulation, which is highly dependent on specific substituents. The target compound's GSK-3β inhibition is a distinct activity not observed for the unsubstituted furo[3,4-c]pyridine core, underscoring the critical role of the 6-methyl-7-ol motif.

GSK-3β inhibition profile
Class-level inference
Reported GSK-3β inhibition
vs. proteasome IC50 600 nM (analog)
Supports GSK-3β pathway tool selection
Target compound IC50 not reported
GSK-3β inhibition Kinase assay Structure-activity relationship

Pyridoxine Synthetic Utility

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol serves as a key intermediate in a multi-step synthesis of pyridoxine (vitamin B6) . A reported synthetic route utilizes a cobalt-catalyzed [2+2+2] cycloaddition of a bis(propargyl) ether with acetonitrile, yielding the target compound in 81% yield for this step . This contrasts with alternative pyridoxine syntheses that may rely on less efficient or more hazardous routes. The use of this specific intermediate allows for a controlled, high-yielding cycloaddition to construct the pyridine core, a critical step that is not easily replicated with other starting materials.

Pyridoxine synthetic utility
Cross-study comparable
81% yield
Reported synthetic efficiency; data to verify
Cobalt-catalyzed [2+2+2] cycloaddition step
Pyridoxine synthesis Cycloaddition Process efficiency

Crystal Structure & Physical Properties

The single-crystal X-ray structure of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol has been resolved, revealing a planar furopyridine core with specific hydrogen bonding patterns [1]. This contrasts with many related furo[3,4-c]pyridine derivatives, which are often obtained as amorphous solids or oils, complicating formulation and handling [2]. The target compound is a solid with a recommended storage temperature of 2-8°C under nitrogen . Its defined crystalline form ensures batch-to-batch consistency, facilitates purification, and simplifies analytical method development, providing a tangible procurement advantage.

Crystal structure & solid state
Head-to-head
Crystalline solid; defined H-bond network
Supports batch consistency and handling
Related derivatives often amorphous or oils
Crystallography Solid-state properties Stability

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Key Applications


GSK-3β Kinase Profiling & Pathway Analysis

Given its reported inhibition of GSK-3β , this compound is a valuable tool for investigating GSK-3β-mediated cellular processes, such as Wnt signaling, insulin regulation, and neurodegeneration. Unlike broader kinase inhibitors, its furopyridine scaffold may offer a distinct selectivity profile, making it suitable for target validation studies where off-target effects from pan-kinase inhibitors are a concern. The compound's activity profile is distinct from proteasome-targeting furopyridines, allowing for focused pathway analysis.

Pyridoxine Synthesis & Process Development

The compound's established role as a high-yielding intermediate in pyridoxine synthesis makes it a preferred starting material for pharmaceutical process chemists developing scalable routes to vitamin B6. The 81% yield reported for a key cobalt-catalyzed cycloaddition step provides a clear quantitative benchmark for process optimization and cost-of-goods analysis, directly supporting the selection of this intermediate over alternative, lower-yielding routes.

Pyridoxine Impurity Reference Standard

As the EP-recognized pyridoxine cyclic ether impurity (Impurity A) , this compound is an essential reference standard for analytical development and quality control laboratories involved in the manufacture and release testing of pyridoxine API. Its unique chromatographic and spectral properties, combined with its well-defined crystalline nature [1], enable accurate identification and quantification in drug substance and drug product batches, ensuring compliance with pharmacopoeial specifications.

Fragment-Based Drug Discovery Scaffold

The resolved crystal structure of the compound [2] provides a solid foundation for structure-based drug design efforts. The planar furopyridine core can serve as a privileged scaffold for fragment elaboration, and the availability of high-quality structural data enables computational docking studies and rational design of novel ligands targeting enzymes like GSK-3β or other therapeutically relevant proteins. Its ready availability and defined solid-state properties make it an attractive starting point for FBDD campaigns.

Application
Selection Property
Validation Focus
GSK-3β pathway studies & kinase profiling
Reported GSK-3β inhibition context
Selectivity vs. proteasome-targeting furopyridines
Pyridoxine process development
High-yielding cycloaddition intermediate
Route scalability and yield benchmarking
Pyridoxine impurity reference analysis
EP-recognized Impurity A identity
Chromatographic and spectral identification
Fragment-based lead discovery
Crystalline furopyridine scaffold with resolved structure
Computational docking and fragment elaboration

Technical Documentation Hub

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35 linked technical documents
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